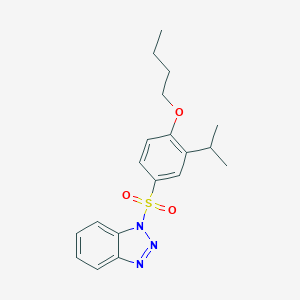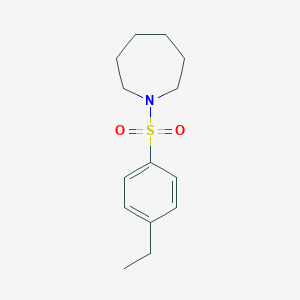
4-chloro-N,N-diethylnaphthalene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N,N-diethylnaphthalene-1-sulfonamide, also known as CDNS, is a chemical compound that has gained significant attention in the field of scientific research. It is a sulfonamide-based compound that exhibits various biochemical and physiological effects and has been used extensively in laboratory experiments.
Mécanisme D'action
4-chloro-N,N-diethylnaphthalene-1-sulfonamide inhibits carbonic anhydrase enzymes by binding to the zinc ion in the enzyme's active site. The binding of 4-chloro-N,N-diethylnaphthalene-1-sulfonamide to the zinc ion results in the formation of a stable complex that prevents the enzyme from catalyzing the hydration of carbon dioxide. This inhibition of carbonic anhydrase enzymes has been found to have various physiological effects, including the reduction of intraocular pressure and the inhibition of tumor growth.
Biochemical and Physiological Effects:
4-chloro-N,N-diethylnaphthalene-1-sulfonamide has been found to exhibit various biochemical and physiological effects, including the inhibition of carbonic anhydrase enzymes, the reduction of intraocular pressure, and the inhibition of tumor growth. Additionally, 4-chloro-N,N-diethylnaphthalene-1-sulfonamide has been found to exhibit antibacterial and antifungal properties, making it a potential candidate for the development of new antimicrobial agents.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-chloro-N,N-diethylnaphthalene-1-sulfonamide is its ability to inhibit carbonic anhydrase enzymes, making it a valuable tool for studying the role of these enzymes in different physiological processes. Additionally, 4-chloro-N,N-diethylnaphthalene-1-sulfonamide is relatively easy to synthesize and has been found to exhibit low toxicity in vitro. However, one of the main limitations of 4-chloro-N,N-diethylnaphthalene-1-sulfonamide is its limited solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several potential future directions for research on 4-chloro-N,N-diethylnaphthalene-1-sulfonamide. One area of interest is the development of new sulfonamide-based compounds that exhibit improved solubility and potency compared to 4-chloro-N,N-diethylnaphthalene-1-sulfonamide. Additionally, 4-chloro-N,N-diethylnaphthalene-1-sulfonamide and other sulfonamide-based compounds could be further studied for their potential use as antimicrobial agents. Finally, 4-chloro-N,N-diethylnaphthalene-1-sulfonamide could be studied for its potential use in the treatment of various diseases, including glaucoma and cancer.
Conclusion:
In conclusion, 4-chloro-N,N-diethylnaphthalene-1-sulfonamide is a valuable tool for studying the role of carbonic anhydrase enzymes in different physiological processes. It exhibits various biochemical and physiological effects, including the inhibition of carbonic anhydrase enzymes, the reduction of intraocular pressure, and the inhibition of tumor growth. While 4-chloro-N,N-diethylnaphthalene-1-sulfonamide has some limitations, it has significant potential for future research and development in various scientific fields.
Méthodes De Synthèse
4-chloro-N,N-diethylnaphthalene-1-sulfonamide can be synthesized by reacting 4-chloronaphthalene with diethylamine and sulfuryl chloride. The reaction results in the formation of 4-chloro-N,N-diethylnaphthalene-1-sulfonamide as a white solid with a melting point of around 160°C. The purity of the compound can be improved by recrystallization.
Applications De Recherche Scientifique
4-chloro-N,N-diethylnaphthalene-1-sulfonamide has been widely used in scientific research due to its ability to inhibit carbonic anhydrase enzymes. Carbonic anhydrase enzymes play a crucial role in various physiological processes, including acid-base balance and respiration. 4-chloro-N,N-diethylnaphthalene-1-sulfonamide has been found to exhibit inhibitory effects on carbonic anhydrase enzymes in vitro, making it a valuable tool for studying the role of these enzymes in different physiological processes. Additionally, 4-chloro-N,N-diethylnaphthalene-1-sulfonamide has been used as a fluorescent probe for studying the binding of sulfonamide-based compounds to carbonic anhydrase enzymes.
Propriétés
Nom du produit |
4-chloro-N,N-diethylnaphthalene-1-sulfonamide |
|---|---|
Formule moléculaire |
C14H16ClNO2S |
Poids moléculaire |
297.8 g/mol |
Nom IUPAC |
4-chloro-N,N-diethylnaphthalene-1-sulfonamide |
InChI |
InChI=1S/C14H16ClNO2S/c1-3-16(4-2)19(17,18)14-10-9-13(15)11-7-5-6-8-12(11)14/h5-10H,3-4H2,1-2H3 |
Clé InChI |
HSKQJGLTSJUKRE-UHFFFAOYSA-N |
SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C2=CC=CC=C21)Cl |
SMILES canonique |
CCN(CC)S(=O)(=O)C1=CC=C(C2=CC=CC=C21)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(4-ethoxy-3-ethylphenyl)sulfonyl]-1H-benzotriazole](/img/structure/B272227.png)
![1-[(4-Butoxynaphthalen-1-yl)sulfonyl]-4-methylpiperazine](/img/structure/B272231.png)



![1-[(2,5-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B272297.png)





![1-(3,4-Dichlorophenyl)-4-[(4-methoxy-3-methylphenyl)sulfonyl]piperazine](/img/structure/B272312.png)
![1-[(4-Chloro-2-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B272326.png)